N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, also known as FPPP, is a synthetic compound that has been widely used in scientific research. It is a member of the piperidine class of compounds and is structurally related to other psychoactive substances such as fentanyl and meperidine. FPPP has been found to have a variety of biochemical and physiological effects, and has been used in studies to investigate the mechanisms of action of other drugs and to explore potential therapeutic applications.
Mechanism of Action
The precise mechanism of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide is not fully understood, but it is believed to act primarily as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by blocking the transporter proteins that normally remove it from the synaptic cleft. This increase in dopamine levels is thought to be responsible for many of the biochemical and physiological effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, including its potential for abuse and addiction.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide has been found to have a variety of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and analgesia. It has also been shown to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, in addition to dopamine. These effects are thought to be responsible for the potential therapeutic applications of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, as well as its potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide as a research tool is its relatively low cost and availability compared to other psychoactive substances. Additionally, its selective action on dopamine reuptake makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide also has limitations as a research tool, including its potential for abuse and addiction, which can complicate experimental results and make it difficult to interpret findings.
Future Directions
There are many potential future directions for research involving N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide. One area of interest is the development of new therapeutic applications for N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, particularly in the treatment of conditions such as depression and anxiety. Additionally, further investigation of the mechanisms of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide and its effects on other neurotransmitter systems could lead to a better understanding of the neurobiological basis of reward and motivation. Finally, continued research into the potential for abuse and addiction associated with N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide could help to inform drug policy and harm reduction strategies.
Synthesis Methods
The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 3-fluoro-4-(1-piperidinyl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified using standard methods such as recrystallization or chromatography.
Scientific Research Applications
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide has been used in a variety of scientific studies, particularly in the fields of pharmacology and neuroscience. It has been used as a tool to investigate the mechanisms of action of other drugs, such as opioids and psychostimulants, and to explore potential therapeutic applications for conditions such as depression and anxiety. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide has also been used in studies of drug abuse and addiction, as well as in investigations of the neurobiological basis of reward and motivation.
properties
Molecular Formula |
C16H23FN2O |
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Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-(3-fluoro-4-piperidin-1-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H23FN2O/c1-16(2,3)15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
InChI Key |
USIOHNQPCZOVGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)F |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)F |
Origin of Product |
United States |
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